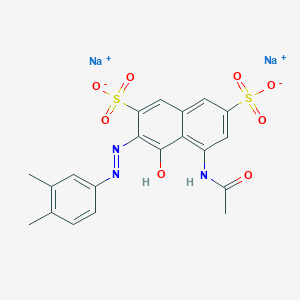

Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, also known as Acid Orange 7 (AO7), is a synthetic azo dye that is widely used in various industries, including textile, paper, and food. AO7 is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.

Mécanisme D'action

AO7 is metabolized in the liver to form a reactive metabolite that can bind to DNA and proteins, leading to DNA damage and oxidative stress. AO7 can also induce the formation of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) signaling pathway, which can lead to inflammation and cell proliferation.

Effets Biochimiques Et Physiologiques

AO7 has been shown to have various biochemical and physiological effects, including genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity. AO7 has also been shown to induce oxidative stress, inflammation, and cell proliferation in various cell types.

Avantages Et Limitations Des Expériences En Laboratoire

AO7 is a widely used model compound due to its stability, water solubility, and persistence in the environment. However, AO7 has some limitations in lab experiments, including its potential to interfere with other assays, its toxicity to cells and animals, and its potential to cause false-positive results.

Orientations Futures

Future research on AO7 should focus on developing more sensitive and specific assays to detect AO7 in environmental and biological samples. Future studies should also investigate the mechanisms of AO7-induced genotoxicity, mutagenicity, and carcinogenicity in more detail. Additionally, future research should focus on developing safer and more sustainable alternatives to AO7 in various industries.

Méthodes De Synthèse

AO7 is synthesized by the diazotization of 4-amino-2-hydroxytoluene-5-sulfonic acid and coupling with N,N-dimethylaniline followed by acetylation. The final product is a disodium salt of AO7, which is water-soluble and stable.

Applications De Recherche Scientifique

AO7 is commonly used as a model compound in various scientific research fields, including environmental science, analytical chemistry, and toxicology. AO7 is often used as a marker for wastewater contamination due to its persistence in the environment and resistance to degradation. In analytical chemistry, AO7 is used as a standard to calibrate spectrophotometers and HPLC instruments. In toxicology, AO7 is used as a model compound to study the toxicity and carcinogenicity of azo dyes.

Propriétés

Numéro CAS |

12167-45-2 |

|---|---|

Nom du produit |

Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate |

Formule moléculaire |

C20H17N3Na2O8S2 |

Poids moléculaire |

537.5 g/mol |

Nom IUPAC |

disodium;5-acetamido-3-[(3,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H19N3O8S2.2Na/c1-10-4-5-14(6-11(10)2)22-23-19-17(33(29,30)31)8-13-7-15(32(26,27)28)9-16(21-12(3)24)18(13)20(19)25;;/h4-9,25H,1-3H3,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |

Clé InChI |

IKDBCBTZCFSJJH-UHFFFAOYSA-L |

SMILES |

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+] |

SMILES canonique |

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+] |

Autres numéros CAS |

12167-45-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)